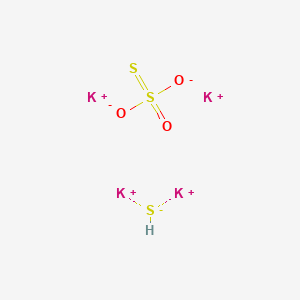![molecular formula C12H9F3N2O B6329834 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% CAS No. 1177269-61-2](/img/structure/B6329834.png)
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% (5-TFMPPA-95) is an organic compound that belongs to the class of compounds known as pyridines. 5-TFMPPA-95 is a colorless liquid with a boiling point of 131 °C and a melting point of -45 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. 5-TFMPPA-95 is a widely used reagent in organic synthesis and is used in the preparation of various pharmaceuticals, agrochemicals, and other compounds.
Mecanismo De Acción
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is not fully understood. However, it is known that the compound binds to the active sites of enzymes, such as acetylcholinesterase and phosphodiesterase, and inhibits their activity. This inhibition of the enzymes leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% depend on the enzyme that is inhibited. For example, the inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. The inhibition of phosphodiesterase leads to increased levels of cAMP in the body, which can lead to increased energy levels, improved muscle function, and improved metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively stable and does not degrade easily. However, one limitation of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is that it is insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are numerous potential future directions for 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% research. One potential direction is to further investigate its mechanism of action, as well as its effects on other enzymes. Additionally, further research could be done to explore the potential applications of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the synthesis of new drugs and agrochemicals. Finally, further research could be done to explore the potential uses of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the development of new diagnostic and therapeutic techniques.
Métodos De Síntesis
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% can be synthesized from 3-trifluoromethylphenol and pyridine. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80 °C for 8 hours. The product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% has been used in various scientific research applications. It has been used in the synthesis of various compounds such as inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme phosphodiesterase, and inhibitors of the enzyme tyrosinase. It has also been used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Propiedades
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMHOZZRWBOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)




![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)







